6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione
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Overview
Description
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is a synthetic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions.
Formation of the Quinoline Core: The quinoline core is synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Trifluoromethyl iodide, trifluoromethyl sulfonium salts
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial and Antiviral Research: The compound has shown promising results in inhibiting the growth of various bacterial and viral strains, making it a candidate for the development of new antibiotics and antiviral drugs.
Agricultural Chemistry: The compound is also explored for its herbicidal properties, showing effectiveness against a range of weeds.
Mechanism of Action
The mechanism of action of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Receptor Modulation: The piperazine moiety interacts with neurotransmitter receptors, modulating their activity and affecting neurotransmission.
Oxidative Stress Induction: The compound induces oxidative stress in cancer cells, leading to apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound shares the trifluoromethyl phenyl piperazine moiety but lacks the quinoline-5,8-dione core.
Fluoroquinolones: These compounds have a similar quinoline core with fluorine substitutions and are known for their antibacterial activity.
Uniqueness
6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione is unique due to the combination of the trifluoromethyl phenyl piperazine moiety and the quinoline-5,8-dione core. This unique structure imparts distinct biological activities and makes it a versatile compound for various scientific research applications .
Properties
CAS No. |
111790-47-7 |
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Molecular Formula |
C20H16F3N3O2 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline-5,8-dione |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)13-3-1-4-14(11-13)25-7-9-26(10-8-25)16-12-17(27)18-15(19(16)28)5-2-6-24-18/h1-6,11-12H,7-10H2 |
InChI Key |
MXUIFKIKOBSPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)C4=C(C3=O)C=CC=N4 |
Origin of Product |
United States |
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